11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether
Overview
Description
11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether is a complex organic compound that belongs to the class of benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether typically involves multi-step organic reactions. One common method includes the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions often involve the use of catalysts such as Cu(I) for cycloaddition reactions . Additionally, microwave heating has been employed to synthesize related benzoxazepine analogs .
Industrial Production Methods
Industrial production of benzoxazepine derivatives, including this compound, may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 11-phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in the G2/M phase transition . Additionally, its unique structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar core structure but differ in their substituents and biological activities.
1,4-Benzoxazepin-2-one derivatives: These derivatives have a similar benzoxazepine core but with different functional groups, leading to varied applications.
Uniqueness
11-Phenoxynaphtho[2,1-b][1,4]benzoxazepin-9-yl phenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
IUPAC Name |
5,7-diphenoxy-2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO3/c1-3-10-21(11-4-1)31-23-17-27(32-22-12-5-2-6-13-22)25-19-30-29-24-14-8-7-9-20(24)15-16-26(29)33-28(25)18-23/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVLGUHBERQFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=NC4=C(O3)C=CC5=CC=CC=C54)C(=C2)OC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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